Primary Amine vs. Secondary Amine Isomer: Hydrogen-Bond Donor Count and Derivatization Capacity
1-(Cyclopropylmethyl)cyclobutanamine (CAS 1530818-92-8) possesses two N–H hydrogen-bond donor atoms as a primary amine, whereas its constitutional isomer N-(cyclopropylmethyl)cyclobutanamine (CAS 1010189-67-9) is a secondary amine with only one N–H donor . This difference is fixed by constitution and cannot be interconverted without altering the carbon skeleton; the primary amine offers two sites for amide, sulfonamide, or urea formation vs. one for the secondary isomer, and presents a different metabolic liability profile toward monoamine oxidases [1].
| Evidence Dimension | Number of exchangeable N–H hydrogen atoms (hydrogen-bond donor count) |
|---|---|
| Target Compound Data | 2 (primary amine – NH₂ group on cyclobutane C-1) |
| Comparator Or Baseline | N-(Cyclopropylmethyl)cyclobutanamine: 1 (secondary amine – NH group on exocyclic nitrogen) |
| Quantified Difference | 2 vs. 1 H-bond donors; differential capacity for bifurcated hydrogen bonding, di-derivatization, and metabolic oxidation susceptibility |
| Conditions | Constitutional isomerism verified by InChI: 1S/C8H15N/c9-8(4-1-5-8)6-7-2-3-7/h7H,1-6,9H2 (target) vs. C1CC(C1)NCC2CC2 (isomer) |
Why This Matters
Selection of the primary amine isomer is mandatory for synthetic routes requiring 1,1-disubstituted cyclobutane connectivity or for SAR campaigns where dual H-bond donation to a biological target is a design requirement.
- [1] Kirk-Othmer Encyclopedia of Chemical Technology. Cycloaliphatic Amines. Wiley, 2000. DOI: 10.1002/0471238961.0325031213151607.a01. View Source
